molecular formula C18H20FNO4S B2530281 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine CAS No. 954016-32-1

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine

Cat. No. B2530281
CAS RN: 954016-32-1
M. Wt: 365.42
InChI Key: ZLFDMBDSDBNWHK-UHFFFAOYSA-N
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Description

The compound 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine is not directly discussed in the provided papers. However, the papers do mention related compounds with similar functional groups and structural motifs. For instance, the first paper discusses a nonsteroidal antiandrogen with a fluorophenylsulfonyl component, which is structurally related to the ethoxy-fluorophenylsulfonyl group in the compound of interest . The second paper describes a compound with a fluorophenyl group and a tosyl (methylsulfonyl) moiety, which shares some similarity with the sulfonyl and phenyl components of the target compound .

Synthesis Analysis

The synthesis of related compounds involves the resolution of enantiomers and the establishment of absolute configuration through chromatographic separation and subsequent chemical reactions . While the exact synthesis of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine is not detailed, the methodologies used in the first paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine has been characterized by the presence of disordered phenyl rings and sulfonyl groups, as well as by the planarity of the phenyl rings . These structural features are important for understanding the potential geometry and conformation of the compound of interest.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions for the compound 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine. However, the reactions mentioned in the first paper, such as hydrolysis and oxidation, are common in the manipulation of sulfonyl-containing compounds and could be relevant for the chemical reactions analysis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the crystal packing and intermolecular interactions, such as C—H⋯F interactions described in the second paper, could be indicative of the solid-state properties that 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine might exhibit .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research on sulfonated poly(arylene ether sulfone)s demonstrates their potential as proton exchange membranes (PEMs) in fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for fuel cell applications. The introduction of sulfonated side chains into the polymer backbone enhances proton transport, indicating the relevance of sulfonyl groups in developing efficient energy conversion materials (Kim, Robertson, & Guiver, 2008).

Advanced Polymer Synthesis

Sulfonyl groups play a crucial role in the synthesis and application of protective groups in carbohydrate chemistry. The design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection demonstrate the utility of sulfonyl-functionalized compounds in organic synthesis, offering mild cleavage conditions and high yield protection for sensitive functional groups (Spjut, Qian, & Elofsson, 2010).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes incorporating sulfonyl and phenyl groups showcases their application in creating sensitive molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes. The sulfonyl group's ability to engage in electron transfer mechanisms enhances the probes' sensitivity and versatility (Diwu et al., 1997).

Electroluminescent Materials

Iridium(III) complexes bearing fluorinated aromatic sulfonyl groups have been synthesized and characterized for their electroluminescent properties. These materials exhibit high phosphorescent quantum yields and outstanding electroluminescent performance, indicating their potential in organic light-emitting diodes (OLEDs). The tuning of electrochemical properties and electron injection/transporting abilities by the sulfonyl group highlights its significance in the development of efficient phosphors (Zhao et al., 2015).

Sulfonated Polyimides for High-Temperature Applications

Novel sulfonated polyimides derived from diamines containing sulfonyl groups have been developed for high-temperature fuel cell applications. These materials exhibit excellent film-forming properties, mechanical integrity, and high proton conductivity, demonstrating the sulfonyl group's role in enhancing polymer performance in demanding environments (Watari et al., 2004).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its effect would depend on its ability to interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data sheets should be consulted before working with this or any chemical .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, studies might focus on determining its physical and chemical properties, its reactivity, and, if applicable, its biological activity .

properties

IUPAC Name

4-(4-ethoxy-3-fluorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-2-23-17-9-8-15(12-16(17)19)25(21,22)20-10-11-24-18(13-20)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFDMBDSDBNWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine

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